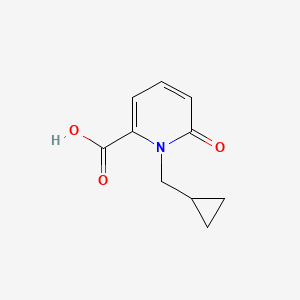

1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid

描述

属性

IUPAC Name |

1-(cyclopropylmethyl)-6-oxopyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-9-3-1-2-8(10(13)14)11(9)6-7-4-5-7/h1-3,7H,4-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHLSJXLGXSZKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=O)C=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of an appropriate precursor, followed by functional group transformations to introduce the desired substituents. For example, the cyclopropylmethyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylmethyl halide and a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions followed by purification steps to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

化学反应分析

Types of Reactions

1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroxyl derivatives, substituted carboxylic acids, and various oxo compounds depending on the specific reaction conditions .

科学研究应用

1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and as an intermediate in various chemical processes

作用机制

The mechanism of action of 1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

相似化合物的比较

Structural Analogues: Substituent Variations

The following table summarizes key structural analogs and their properties:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Differences/Applications |

|---|---|---|---|---|---|

| Target Compound | N1: Cyclopropylmethyl, C2: COOH | C₁₀H₁₁NO₃ | 193.2 | 1439902-81-4 | High metabolic stability; drug development |

| 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid | N1: Benzyloxy, C2: COOH | C₁₃H₁₁NO₄ | 245.23 | 210366-15-7 | Bulkier substituent; reduced solubility |

| 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid | N1: Methyl, C2: COOH | C₇H₇NO₃ | 153.14 | 59864-31-2 | Simpler structure; lower molecular weight |

| 5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid | C5: Cl, C2: COOH | C₆H₄ClNO₃ | 173.56 | 103997-21-3 | Electron-withdrawing Cl; altered reactivity |

| 1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | N1: Cyclopropylmethyl, C3: COOH | C₁₀H₁₁NO₃ | 193.20 | 939411-30-0 | Carboxylic acid at C3; distinct H-bonding |

Key Observations:

Substituent Effects: Cyclopropylmethyl vs. Benzyloxy: The cyclopropyl group (target compound) enhances metabolic stability compared to the benzyloxy group, which may increase lipophilicity but reduce solubility .

Methyl substitution (CAS 59864-31-2) reduces steric hindrance, favoring synthetic accessibility but offering fewer opportunities for derivatization .

生物活性

1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid (CAS No. 1439902-81-4) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a dihydropyridine ring with a cyclopropylmethyl substituent and a carboxylic acid functional group. Its molecular formula is with a molecular weight of 193.2 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 193.2 g/mol |

| CAS Number | 1439902-81-4 |

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

- Neuroprotective Effects : There is emerging evidence indicating that this compound may have neuroprotective effects, potentially through modulation of glutamate receptors, which are critical in neurodegenerative conditions.

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with various neurotransmitter systems, particularly involving glutamate receptors. This interaction may help in modulating synaptic transmission and protecting against excitotoxicity.

Case Studies and Research Findings

A few notable studies have been conducted to explore the biological activity of this compound:

- Study on Neuroprotection : A study published in a peer-reviewed journal demonstrated that the compound could reduce neuronal cell death induced by glutamate toxicity in vitro. The results indicated a significant decrease in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls.

- Antioxidant Activity Assessment : In another study, the antioxidant potential was evaluated using various assays (e.g., DPPH radical scavenging assay). The results showed that the compound exhibited moderate antioxidant activity, suggesting its potential role in mitigating oxidative stress.

- Potential as a Therapeutic Agent : A review article highlighted the potential of dihydropyridine derivatives as therapeutic agents for treating neurodegenerative diseases due to their ability to modulate calcium channels and neuroprotective properties.

Table 2: Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Neuroprotection | Reduced neuronal cell death; decreased ROS levels |

| Antioxidant Activity | Moderate antioxidant activity observed |

| Therapeutic Potential | Potential for treating neurodegenerative diseases |

Safety and Toxicology

According to the safety data sheet from Kishida Chemical Co., Ltd., acute toxicity data for this compound is not available. It is classified as not hazardous under general handling conditions; however, appropriate safety measures should be taken to avoid contact with skin or eyes .

常见问题

Basic: What synthetic routes are commonly employed to prepare 1-(cyclopropylmethyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid?

Answer:

The synthesis typically involves cyclocondensation of substituted pyridine precursors with cyclopropane derivatives. A general approach includes:

- Step 1: Formation of the dihydropyridine core via cyclization of β-keto esters or amides under acidic or basic conditions (e.g., using acetic acid or ammonium acetate) .

- Step 2: Functionalization at the N1 position using cyclopropylmethyl halides in the presence of bases like NaH or K₂CO₃ to introduce the cyclopropylmethyl group .

- Step 3: Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) to yield the carboxylic acid moiety, often using aqueous HCl or NaOH .

Key Considerations: Reaction temperature (60–100°C) and solvent choice (DMF, THF) significantly impact yield and purity.

Advanced: How can reaction conditions be optimized to minimize byproducts during cyclopropylmethyl group introduction?

Answer:

Byproduct formation (e.g., over-alkylation or ring-opening of the cyclopropane) can be mitigated by:

- Catalyst Screening: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction homogeneity .

- Temperature Control: Maintain temperatures below 80°C to preserve cyclopropane stability .

- Solvent Optimization: Polar aprotic solvents like DMF improve solubility of intermediates but may require inert atmospheres to prevent oxidation .

Validation: Monitor reaction progress via TLC or HPLC-MS, and characterize intermediates by <sup>1</sup>H NMR to confirm regioselectivity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- <sup>1</sup>H NMR: Key signals include:

- IR Spectroscopy: Confirm the carbonyl stretch (C=O) at ~1700 cm⁻¹ and carboxylic acid (O-H) at ~2500–3000 cm⁻¹ .

- Mass Spectrometry: Molecular ion peak at m/z corresponding to the molecular weight (e.g., ~235 g/mol) .

Advanced: How should researchers resolve discrepancies in NMR data for dihydropyridine derivatives?

Answer:

Discrepancies (e.g., unexpected splitting or shifts) may arise from:

- Tautomerism: The keto-enol equilibrium in dihydropyridines can alter proton environments. Use variable-temperature NMR to identify dominant tautomers .

- Solvent Effects: Compare spectra in DMSO-d₆ vs. CDCl₃; DMSO may stabilize enolic forms via hydrogen bonding .

- Impurity Identification: Cross-reference with HPLC retention times and spiking experiments with synthetic standards .

Basic: What precautions are necessary for handling this compound in aqueous solutions?

Answer:

- pH Stability: The carboxylic acid group is prone to decarboxylation at pH < 3 or > 10. Buffer solutions (pH 5–7) are recommended for biological assays .

- Light Sensitivity: Store in amber vials under nitrogen to prevent photodegradation of the dihydropyridine ring .

- PPE: Use nitrile gloves and fume hoods to avoid dermal exposure, as cyclopropane derivatives may exhibit uncharacterized toxicity .

Advanced: What computational methods aid in predicting the compound’s reactivity in medicinal chemistry applications?

Answer:

- DFT Calculations: Model the electron density of the dihydropyridine ring to predict sites for electrophilic/nucleophilic attack (e.g., C3 position) .

- Molecular Docking: Screen against target enzymes (e.g., kinases) using software like AutoDock Vina, focusing on hydrogen bonding with the carboxylic acid group .

- ADMET Prediction: Tools like SwissADME assess bioavailability risks, such as low permeability due to the polar carboxylic acid .

Basic: How is the purity of this compound validated in synthetic workflows?

Answer:

- HPLC: Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to detect impurities at 254 nm .

- Elemental Analysis: Confirm %C, %H, and %N within ±0.4% of theoretical values .

- Melting Point: Compare observed mp (e.g., 128–130°C) with literature values to assess crystallinity .

Advanced: What strategies address low yields in large-scale dihydropyridine syntheses?

Answer:

- Flow Chemistry: Continuous flow reactors improve heat/mass transfer, reducing side reactions during cyclization .

- Catalyst Recycling: Immobilize transition-metal catalysts (e.g., Pd/C) for reuse in coupling steps .

- Workup Optimization: Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) for cost-effective purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。